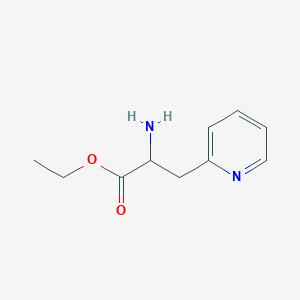

Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDWQEOYYRXMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403279 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103394-76-9 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-3-(pyridin-2-yl)propanoate

This guide provides a comprehensive overview of a robust and well-established method for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in fundamental organic chemistry principles and are designed to be reproducible and scalable for research and development applications. We will delve into the strategic considerations behind the chosen synthetic route, provide step-by-step experimental protocols, and outline a thorough characterization workflow to ensure the identity, purity, and integrity of the final compound.

Introduction and Strategic Rationale

This compound is a non-canonical amino acid ester featuring a pyridine moiety, which imparts unique physicochemical properties relevant for its use as a scaffold in the design of novel therapeutic agents. The synthesis of such hybrid molecules requires a strategic approach that allows for the efficient and controlled introduction of both the amino acid and the heterocyclic components.

The synthetic strategy outlined in this guide is based on the well-established alkylation of diethyl acetamidomalonate.[1][2] This classical approach is highly versatile for the synthesis of a wide range of α-amino acids and offers several advantages:

-

Convergent Synthesis: It allows for the straightforward coupling of the pyridine-containing electrophile with the nucleophilic malonate derivative.

-

Commercial Availability of Starting Materials: The key reagents, diethyl acetamidomalonate and 2-(chloromethyl)pyridine hydrochloride, are readily available.[3][4]

-

Robust and Scalable: The reaction conditions are generally mild and amenable to scaling up for larger quantity production.

The overall synthetic pathway can be conceptualized as a three-stage process:

-

Alkylation: Formation of the carbon-carbon bond between the pyridine ring and the malonate backbone.

-

Hydrolysis and Decarboxylation: Conversion of the substituted malonate intermediate to the target amino acid.

-

Esterification (if necessary): Although the target is an ethyl ester, this step would be relevant for other ester derivatives. In our proposed route, the ethyl ester group is carried through from the starting malonate.

Below is a graphical representation of the synthetic workflow.

Sources

Navigating the Physicochemical Landscape of Ethyl 2-amino-3-(pyridin-2-yl)propanoate: A Technical Guide for Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: Unveiling a Molecule of Interest

Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a heterocyclic compound with potential applications in pharmaceutical research and development. Its structure, featuring a pyridine ring, an amino group, and an ethyl ester, suggests its utility as a versatile building block in the synthesis of more complex molecules. However, a comprehensive, publicly available dataset of its specific physicochemical properties is currently limited. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for characterizing this molecule.

A critical aspect to note is the existence of a closely related and more extensively documented isomer, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9), which serves as a key intermediate in the synthesis of the anticoagulant Dabigatran Etexilate.[1][2] The distinct positioning of the amino group between these two isomers will significantly influence their physicochemical profiles and, consequently, their biological activity and formulation requirements. While direct experimental data for this compound is scarce, its dihydrochloride salt is referenced in the literature (CAS No: 33560-87-1), confirming the synthesis and isolation of the parent compound.[3]

This technical guide will, therefore, serve a dual purpose. Firstly, it will present the known physicochemical data of the isomeric Ethyl 3-(pyridin-2-ylamino)propanoate as a comparative reference, emphasizing the importance of precise structural characterization. Secondly, and more crucially, it will provide detailed, field-proven experimental protocols for determining the essential physicochemical properties of this compound, empowering researchers to generate a comprehensive data package for this promising molecule.

Comparative Physicochemical Data of Isomer: Ethyl 3-(pyridin-2-ylamino)propanoate

To underscore the significance of isomeric differences, the following table summarizes the available data for Ethyl 3-(pyridin-2-ylamino)propanoate. It is imperative for researchers to empirically determine these values for this compound, as they are expected to differ.

| Property | Value | Source(s) |

| CAS Number | 103041-38-9 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5][7] |

| Molecular Weight | 194.23 g/mol | [4][7] |

| Appearance | White to off-white solid/crystals | [4][6][7] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 125 °C at 0.2 mmHg; 337.8 °C at 760 mmHg | [5][7] |

| Density | ~1.13 g/cm³ | [7] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| pKa (Predicted) | 6.26 ± 0.10 | [5] |

| LogP (Predicted) | 1.54 (at 22 °C and pH 6) | [5] |

Core Physicochemical Properties: A Guide to Experimental Determination

The following sections detail the significance of key physicochemical parameters and provide robust protocols for their experimental determination.

Melting Point: A Key Indicator of Purity and Identity

The melting point is a fundamental thermal property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

This method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to obtain an approximate melting point range. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. Poor solubility can be a significant hurdle in drug development.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Lipophilicity (LogP): A Predictor of Membrane Permeability and ADME Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an aqueous and a lipid phase. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Compound Dissolution: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a sealed container.

-

Equilibration: Shake the container for a sufficient time to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's solubility, absorption, and distribution in different pH environments of the body. For this compound, the pKa of the pyridine nitrogen and the amino group will be of particular interest.

-

Solution Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Specialized software is often used for precise pKa determination from the titration data.

Spectroscopic Characterization: Confirming Structure and Identity

A full suite of spectroscopic data is essential for unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Conclusion

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).

-

Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents. (n.d.).

-

CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 - BioCrick. (n.d.). Retrieved January 21, 2026, from [Link]

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from [Link]

- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. (n.d.).

-

The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 3. Ethyl 3-(pyridin-2-ylthio)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 6. Ethyl 3-(2-Pyridylamino)propionate | 103041-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scimplify.com [scimplify.com]

Introduction: A Pivotal Building Block in Modern Anticoagulant Therapy

An In-Depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9): Synthesis, Purification, and Application

Ethyl 3-(pyridin-2-ylamino)propanoate, identified by the CAS Number 103041-38-9, is a heterocyclic building block of significant interest within the pharmaceutical industry.[1] While a simple molecule at first glance, its true value lies in its role as a critical intermediate for the synthesis of advanced pharmaceutical agents.[2][3] Specifically, this compound is a cornerstone in the manufacturing of Dabigatran etexilate, a potent, direct thrombin inhibitor used clinically as an oral anticoagulant.[2][3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of Ethyl 3-(pyridin-2-ylamino)propanoate. We will delve into its physicochemical characteristics, explore the prevalent synthesis and purification methodologies from a mechanistic perspective, and contextualize its critical application in the synthesis of next-generation therapeutics.

PART 1: Physicochemical and Structural Characteristics

The structural integrity and physical properties of a starting material are foundational to its successful application in complex synthetic routes. Ethyl 3-(pyridin-2-ylamino)propanoate is typically a white to pale yellow solid, stable under recommended storage conditions.[5][6] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 103041-38-9 | [1][2][7] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [7][8] |

| Molecular Weight | 194.23 g/mol | [1][7][8] |

| Appearance | White to off-white solid/crystals | [1][2][5] |

| Melting Point | 48-50°C | [7][9] |

| Boiling Point | 337.8°C at 760 mmHg; 125°C at 0.2 mmHg | [1][7][9] |

| Density | ~1.13 g/cm³ | [1][7] |

| Flash Point | 158.1°C | [1][7] |

| SMILES | CCOC(=O)CCNc1ccccn1 | [8] |

| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [1] |

PART 2: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Mechanistic Approach

The most prevalent and industrially scalable synthesis of this intermediate is a Michael addition reaction. This approach is favored due to the relatively low cost and accessibility of the starting materials.[3]

Core Reaction: 2-Aminopyridine + Ethyl Acrylate → Ethyl 3-(pyridin-2-ylamino)propanoate

Experimental Protocol: Catalyzed Michael Addition

This protocol is a synthesis based on methodologies described in the chemical literature and patent filings.[2][3][4]

1. Reagent Preparation & Setup:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (e.g., 50 g).[4]

- Add anhydrous ethanol as the solvent (e.g., 50 mL). The choice of an anhydrous solvent is critical to prevent side reactions, such as the hydrolysis of the ethyl acrylate ester.[3][4]

- Stir the mixture until the 2-aminopyridine is mostly or fully dissolved.[4]

2. Addition of Reactants:

- Slowly add ethyl acrylate (e.g., 56.5 mL) to the solution. Ethyl acrylate serves as the Michael acceptor.[4]

- Following this, slowly add the catalyst, such as trifluoromethanesulfonic acid (e.g., 9 mL).[4] This strong acid catalyzes the addition by protonating the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating the nucleophilic attack of the exocyclic amine onto the activated double bond of the acrylate. Alternative catalysts include Brønsted acids supported on silica gel, which can offer easier workup and catalyst recycling.[10]

3. Reaction Execution:

- Establish an inert atmosphere by purging the system with nitrogen. This prevents oxidation and other undesired side reactions at elevated temperatures.[2][3]

- Heat the reaction mixture in an oil bath to a temperature of 120-160°C.[2][3]

- Maintain the reflux and stirring for 16-20 hours to drive the reaction to completion.[2][3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Workup and Isolation:

- After the reaction is complete, cool the mixture to 35-40°C.[2]

- The crude reaction solution is typically washed with a non-polar organic solvent like petroleum ether to remove unreacted ethyl acrylate and other non-polar impurities.[2][3]

- Concentrate the solution under reduced pressure to remove the ethanol solvent.[2]

The yield for this one-step synthesis is reported to be high, often in the range of 80-85%, with a purity of approximately 99% as determined by HPLC.[3][4]

Caption: A streamlined workflow for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate.

PART 3: Purification and Analytical Validation

Achieving high purity is paramount for pharmaceutical intermediates to prevent the introduction of impurities into the final active pharmaceutical ingredient (API).

Purification Protocol: Recrystallization & Adsorption

-

Solvent Selection: The concentrated crude product is typically dissolved in a minimal amount of a suitable solvent system. A common choice is a mixture of petroleum ether and ethyl acetate.[2][3] The ideal solvent system is one in which the desired compound is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain soluble at all temperatures.

-

Recrystallization: The solution is heated to fully dissolve the solid, then slowly cooled. This slow cooling process allows for the formation of a pure crystalline lattice of Ethyl 3-(pyridin-2-ylamino)propanoate, leaving impurities behind in the mother liquor. The resulting white, flaky crystals are then isolated by suction filtration.[2][4]

-

Adsorptive Purification: For enhanced purity, an alternative or supplementary method involves silica gel adsorption.[11] The crude reaction mother liquor is mixed with an organic solvent and silica gel. The silica gel adsorbs pigments and polar by-products. The target compound is then eluted with a second, more polar solvent, and the eluate is concentrated to yield the purified product before a final recrystallization step.[11]

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. It provides a quantitative measure of the compound's purity against known reference standards and detects any residual starting materials or by-products. Purity levels exceeding 99% are typically required and achievable.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra provide detailed information about the molecular framework, confirming that the desired chemical transformation has occurred.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, ensuring it matches the theoretical value of 194.23 g/mol .[8]

PART 4: Application in the Synthesis of Dabigatran Etexilate

The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is its role as a key intermediate in the multi-step synthesis of Dabigatran etexilate.[2][3] Dabigatran is a direct thrombin inhibitor, which works by blocking the activity of thrombin, a key enzyme in the blood coagulation cascade. This action prevents the formation of blood clots, making it a vital therapy for patients at risk for stroke and systemic embolism.[3]

The synthesis of Dabigatran involves several subsequent chemical transformations where Ethyl 3-(pyridin-2-ylamino)propanoate serves as the foundational scaffold upon which the rest of the complex molecule is constructed.

Caption: The synthetic pathway from starting materials to the final drug and its therapeutic mechanism of action.

PART 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the handling area.[12]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[5][6][9] This prevents degradation from moisture and atmospheric oxygen.

-

Safety: The material is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[12]

Conclusion

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9) is more than just a chemical compound; it is an enabling molecule in the field of medicinal chemistry. Its well-defined and high-yield synthesis, coupled with its specific structural features, makes it an indispensable precursor for the production of the life-saving anticoagulant Dabigatran etexilate. For researchers and developers in the pharmaceutical sector, a thorough understanding of this intermediate's synthesis, purification, and handling is fundamental to the successful and efficient manufacturing of modern therapeutics.

References

-

Chemsrc. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Carl ROTH. Ethyl 3-(pyridin-2-ylamino)propanoate, 100 g. [Link]

- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)

-

Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. [Link]

- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)

-

Pharmaffiliates. CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

PubChem. Ethyl 2-amino-2-(pyridin-3-yl)propanoate. [Link]

Sources

- 1. scimplify.com [scimplify.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [sigmaaldrich.com]

- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 8. Buy Online CAS Number 103041-38-9 - TRC - Ethyl 3-(Pyridin-2-ylamino)propanoate | LGC Standards [lgcstandards.com]

- 9. 103041-38-9 | CAS DataBase [m.chemicalbook.com]

- 10. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]

- 11. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]

- 12. molcore.com [molcore.com]

- 13. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-(pyridin-2-ylamino)propanoate

Introduction

This technical guide provides an in-depth exploration of the spectroscopic analysis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2][] It is important to note that the topic of this guide, "Ethyl 2-amino-3-(pyridin-2-yl)propanoate," appears to be a slight misnomer in common chemical literature. The widely referenced compound in relation to Dabigatran synthesis is CAS No. 103041-38-9, chemically named Ethyl 3-(pyridin-2-ylamino)propanoate.[][4] This guide will focus on the comprehensive spectroscopic characterization of the latter, providing researchers, scientists, and drug development professionals with a foundational understanding of its structural elucidation through modern analytical techniques.

The structural integrity and purity of Ethyl 3-(pyridin-2-ylamino)propanoate are paramount in the pharmaceutical manufacturing process. Spectroscopic methods offer a non-destructive and highly informative approach to confirm its identity and quantify its purity. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound.

Molecular Structure and Key Spectroscopic Features

Ethyl 3-(pyridin-2-ylamino)propanoate is a white solid with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][] Its structure comprises a pyridine ring linked via a secondary amine to a propanoate ethyl ester chain. This unique combination of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For Ethyl 3-(pyridin-2-ylamino)propanoate, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of Ethyl 3-(pyridin-2-ylamino)propanoate is expected to exhibit distinct signals for each of the 14 protons, though some may overlap. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H6 | ~8.0 | dd | ~5, ~2 | 1H |

| Pyridine-H4 | ~7.4 | ddd | ~8, ~7, ~2 | 1H |

| Pyridine-H5 | ~6.6 | ddd | ~7, ~5, ~1 | 1H |

| Pyridine-H3 | ~6.5 | d | ~8 | 1H |

| NH | Broad singlet | - | - | 1H |

| -O-CH₂- (Ethyl) | ~4.1 | q | ~7 | 2H |

| -N-CH₂- | ~3.6 | t | ~7 | 2H |

| -C(=O)-CH₂- | ~2.6 | t | ~7 | 2H |

| -CH₃ (Ethyl) | ~1.2 | t | ~7 | 3H |

Causality behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for acquiring ¹H NMR spectra of moderately polar organic compounds like this one. It offers good solubility and its residual proton signal at 7.26 ppm does not typically interfere with the signals of interest.

-

Operating Frequency: A higher field strength (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(pyridin-2-ylamino)propanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172 |

| Pyridine-C2 | ~158 |

| Pyridine-C6 | ~148 |

| Pyridine-C4 | ~137 |

| Pyridine-C3 | ~113 |

| Pyridine-C5 | ~107 |

| -O-CH₂- (Ethyl) | ~61 |

| -N-CH₂- | ~42 |

| -C(=O)-CH₂- | ~35 |

| -CH₃ (Ethyl) | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

-

Data Acquisition: Acquire the spectrum, which may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z = 149.

-

Cleavage of the bond between the nitrogen and the ethyl propanoate chain.

-

Fragmentation of the pyridine ring.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject the sample into the gas chromatograph.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of the compound without decomposition.

-

-

MS Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer (typically using electron ionization).

-

The ions are separated by their mass-to-charge ratio in the mass analyzer.

-

A detector records the abundance of each ion.

-

}

Workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (moderate) |

| C-H (aromatic) | Stretching | 3000-3100 (weak) |

| C-H (aliphatic) | Stretching | 2850-3000 (moderate) |

| C=O (ester) | Stretching | 1730-1750 (strong) |

| C=N, C=C (aromatic) | Stretching | 1400-1600 (moderate) |

| C-O (ester) | Stretching | 1000-1300 (strong) |

| C-N | Stretching | 1000-1350 (moderate) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Expected UV-Vis Absorption:

Ethyl 3-(pyridin-2-ylamino)propanoate is expected to exhibit absorption maxima (λ_max) in the UV region due to the π → π* and n → π* electronic transitions of the pyridine ring. The exact position of the absorption bands can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

-

-

Data Acquisition:

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

The instrument will automatically subtract the absorbance of the blank from the sample absorbance.

-

}

Integration of spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-(pyridin-2-ylamino)propanoate, employing a combination of NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the identity and quality of this pharmaceutically important intermediate. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate, 100 g. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Chemsrc. (2025). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a chiral α-amino acid ester featuring a pyridine side chain. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile role of the pyridine moiety in molecular interactions and the established biological importance of non-canonical amino acids.[1] A comprehensive understanding of the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its biological activity, designing derivatives with enhanced properties, and optimizing its synthesis. This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational and theoretical framework for its characterization, drawing upon established principles of conformational analysis and data from analogous structures.

Introduction: The Significance of Pyridine-Containing α-Amino Acid Esters

α-Amino acids and their derivatives are the fundamental building blocks of proteins and serve as crucial chiral synthons in organic synthesis. The incorporation of heteroaromatic side chains, such as the pyridine ring in this compound, introduces unique electronic and steric properties. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, significantly influencing intermolecular interactions with biological targets.[1] Consequently, amino acids with pyridine side chains are valuable components in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

While the synthesis of α-amino esters with heteroaromatic side chains has been explored, a detailed conformational analysis of many of these molecules remains to be performed.[2][3] This guide aims to bridge this gap for this compound by presenting a theoretical and computational pathway to elucidate its structural and conformational characteristics. This knowledge is critical for structure-activity relationship (SAR) studies and rational drug design.

Predicted Molecular Structure and Key Geometric Parameters

The molecular structure of this compound is characterized by a central chiral carbon atom (Cα) bonded to an amino group, a carboxylic ester group, a hydrogen atom, and a pyridin-2-ylmethyl side chain. The conformational flexibility of the molecule is primarily determined by the rotation around several key single bonds.

A computational approach is the most viable method to determine the precise bond lengths, bond angles, and dihedral angles in the absence of experimental crystallographic data. This involves geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), or reliable molecular mechanics force fields. For a molecule of this nature, a combination of methods often yields the most accurate results.

Table 1: Predicted Key Geometric Parameters of this compound (Theoretical Model)

| Parameter | Bond/Angle | Predicted Value | Justification based on Analogous Structures |

| Bond Lengths (Å) | |||

| Cα - Cβ | ~1.53 | Typical sp3-sp3 carbon bond length. | |

| Cβ - C(pyridine) | ~1.51 | Similar to the bond between an alkyl carbon and an aromatic carbon. | |

| Cα - N | ~1.46 | Standard C-N single bond length in amino acids. | |

| Cα - C(carbonyl) | ~1.52 | Typical single bond between an α-carbon and a carbonyl carbon. | |

| C(carbonyl) - O(ester) | ~1.34 | Characteristic C-O single bond length in esters. | |

| C(carbonyl) = O | ~1.21 | Standard C=O double bond length in esters. | |

| Bond Angles (°) | |||

| N - Cα - C(carbonyl) | ~110 | Tetrahedral geometry around the chiral center. | |

| N - Cα - Cβ | ~111 | Tetrahedral geometry around the chiral center. | |

| Cβ - Cα - C(carbonyl) | ~109 | Tetrahedral geometry around the chiral center. | |

| Cα - Cβ - C(pyridine) | ~112 | Expected angle for a methylene bridge. | |

| Dihedral Angles (°) | |||

| χ1 (N-Cα-Cβ-C(pyridine)) | Variable | Key determinant of side-chain conformation. | |

| ψ (N-Cα-C(carbonyl)-O) | Variable | Defines the backbone conformation. | |

| φ (C(previous)-N-Cα-C(carbonyl)) | N/A (for free amino acid) | Defines the backbone conformation in a peptide chain. |

Conformational Analysis: A Computational Approach

The biological function of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt.[4] Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of a molecule. For this compound, the key degrees of rotational freedom are around the Cα-Cβ bond (defining the side-chain orientation, χ1) and the Cα-C(carbonyl) bond (defining the ester group orientation, ψ).

Methodological Workflow for Conformational Search

A systematic or stochastic conformational search is necessary to explore the potential energy surface of the molecule. Software packages such as Schrödinger's MacroModel and ConfGen, VEGA ZZ, or iCon are well-suited for this purpose.[5][6][7][8] The general workflow is as follows:

Figure 1: A typical workflow for the computational conformational analysis of a small molecule.

Analysis of Key Torsional Angles and Predicted Stable Conformations

The conformational landscape of this compound will be dominated by the interplay of steric and electronic effects. The orientation of the bulky pyridine ring relative to the amino and ester groups will be a primary determinant of stability.

Based on studies of similar amino acid esters, it is anticipated that the most stable conformations will seek to minimize steric clashes. The χ1 dihedral angle is expected to favor staggered conformations where the pyridine ring is positioned away from the amino and ester groups. Similarly, the ψ angle will likely adopt values that minimize interactions between the ethyl group of the ester and the other substituents on the chiral center.

Predicted Low-Energy Conformations:

It is hypothesized that at least three low-energy staggered conformations for the χ1 angle will exist, corresponding to gauche+, gauche-, and anti arrangements of the pyridine ring relative to the amino group. The relative energies of these conformers will depend on subtle intramolecular interactions, such as potential hydrogen bonding between the amino group and the pyridine nitrogen.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. schrodinger.com [schrodinger.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]

- 8. schrodinger.com [schrodinger.com]

A Quantum Chemical Blueprint for Ethyl 2-amino-3-(pyridin-2-yl)propanoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we will elucidate the electronic structure, reactivity, and spectroscopic properties of this pyridine derivative. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step computational protocol. The insights derived from these calculations are crucial for understanding the molecule's behavior and for the rational design of novel therapeutics.

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceutical sciences, forming the core scaffold of numerous drugs.[1][2] Their prevalence stems from their ability to engage in a wide range of non-covalent interactions, their favorable solubility profiles, and their synthetic tractability.[1] this compound, a pyridine-containing amino acid ester, is a key intermediate in the synthesis of various pharmacologically active compounds, including anticoagulants.[3] A thorough understanding of its molecular properties at the quantum level is paramount for optimizing its use in drug design and for predicting its interactions with biological targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2] They provide a lens into the electronic world of molecules, allowing for the prediction of properties that are often difficult or costly to measure experimentally.[3] This guide will focus on a DFT-based approach to characterize this compound, providing a foundational understanding of its chemical reactivity and potential as a pharmacophore.

Theoretical Framework: A Scientist's Rationale for Method Selection

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal compromise.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT determines the energy of a system based on its electron density. This approach has been shown to provide excellent results for a wide range of chemical systems, including organic molecules relevant to drug discovery.[1][5]

Justification for the B3LYP Functional and 6-31G Basis Set*

Within the DFT framework, the choice of the exchange-correlation functional and the basis set is crucial. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing reliable results for the geometries and electronic properties of organic molecules.[6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many systems.

The 6-31G * basis set is a Pople-style basis set that provides a good description of the valence electrons, which are most important for chemical bonding and reactivity. The inclusion of polarization functions (the "" in 6-31G) allows for a more flexible description of the electron density, which is particularly important for molecules containing heteroatoms like nitrogen and oxygen. This combination of B3LYP and 6-31G* has been widely used and validated for molecules of this class, offering a robust and efficient computational model.[6]

The Computational Workflow: From Structure to Insight

This section outlines the step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Input

The first step is to generate a three-dimensional structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry of the molecule.

Step 2: Geometry Optimization

The initial structure is a mere approximation. Geometry optimization is the process of finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurately optimized geometry.

Protocol:

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Input File:

-

#p B3LYP/6-31G* Opt

-

Title: Geometry Optimization of this compound

-

Charge and Multiplicity: 0 1 (for a neutral singlet state)

-

Coordinates: The Cartesian coordinates of the atoms from the initial structure.

-

-

Execution: Run the Gaussian calculation.

-

Verification: Upon completion, check that the optimization has converged by looking for the "Stationary point found" message in the output file.

Step 3: Frequency Analysis

A frequency calculation serves two primary purposes:

-

Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Prediction of Spectroscopic Data: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

Protocol:

-

Software: Gaussian 16.

-

Input File:

-

#p B3LYP/6-31G* Freq

-

Title: Frequency Analysis of this compound

-

Charge and Multiplicity: 0 1

-

Coordinates: The optimized Cartesian coordinates from the previous step.

-

-

Execution: Run the Gaussian calculation.

-

Verification: Examine the output file to ensure there are no imaginary frequencies.

Step 4: Calculation of Electronic Properties

Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain various electronic properties.

Protocol:

-

Software: Gaussian 16.

-

Input File:

-

#p B3LYP/6-31G* Pop=Mulliken

-

Title: Electronic Properties of this compound

-

Charge and Multiplicity: 0 1

-

Coordinates: The optimized Cartesian coordinates.

-

-

Execution: Run the Gaussian calculation.

Analysis and Interpretation: Translating Data into Drug Design Insights

The output of these calculations provides a wealth of information that can be directly applied to drug design.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability.[6] A smaller gap suggests a more reactive molecule.

| Property | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7][8] In drug design, the MEP map helps to predict how a molecule will interact with its biological target. Regions of negative potential (typically colored red) are likely to interact with positively charged or hydrogen-bond donor sites on a receptor, while regions of positive potential (typically colored blue) will interact with negatively charged or hydrogen-bond acceptor sites.

Mulliken Population Analysis

Mulliken population analysis provides a method for assigning partial atomic charges to each atom in the molecule.[7][9] These charges offer a quantitative measure of the electron distribution and can be used to identify atoms that are likely to be involved in electrostatic interactions or chemical reactions. While Mulliken charges are known to be basis-set dependent, they provide a useful qualitative picture of the charge distribution within the molecule.

Conclusion: A Quantum Leap in Rational Drug Design

This technical guide has provided a comprehensive and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed protocols and understanding the theoretical underpinnings, researchers can gain deep insights into the electronic structure and reactivity of this important medicinal chemistry scaffold. The data generated from these calculations, including HOMO-LUMO energies, MEP maps, and Mulliken charges, serve as a powerful toolkit for the rational design of more effective and selective drug candidates. The integration of such computational approaches into the drug discovery pipeline is no longer an academic exercise but a critical component of modern pharmaceutical research and development.

References

-

Applications of density functional theory in COVID-19 drug modeling. PubMed Central - NIH. [Link]

-

DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

How Accurate Are DFT Treatments of Organic Energies? ResearchGate. [Link]

-

Which functional should I choose? Kieron Burke. [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. PubMed. [Link]

-

Comparison of Some Representative Density Functional Theory and Wave Function Theory Methods for the Studies of Amino Acids. ResearchGate. [Link]

-

Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

-

Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics. [Link]

-

How to perform TD DFT calculation in Gaussian. YouTube. [Link]

-

Gaussian Calculations of. Scribd. [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central - NIH. [Link]

-

Molecules | Special Issue : Advances in Density Functional Theory (DFT) Calculation. MDPI. [Link]

-

Mulliken population analysis. Wikipedia. [Link]

-

A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Publishing. [Link]

-

Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. ACS Publications. [Link]

-

Mulliken population analysis. Jmol. [Link]

-

DFT insights into assembling[10]MCPP with[11]pyridine nanobelts for amino acid sensing. PubMed. [Link]

-

Comparison of Some Representative Density Functional Theory and Wave Function Theory Methods for the Studies of Amino Acids. OSTI.GOV. [Link]

-

How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link]

-

Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dockdynamics.com [dockdynamics.com]

- 3. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate

This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a key consideration for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes established principles from related chemical classes—namely alpha-amino acid esters and pyridine derivatives—to provide a predictive framework and detailed experimental protocols for its characterization.

Section 1: Physicochemical Properties and Predicted Solubility Profile

This compound is a bifunctional molecule incorporating an alpha-amino acid ester and a pyridine ring. This unique structure governs its solubility and stability.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure |

| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula |

| pKa | ~7-8 (amine), ~3-4 (pyridine) | The alpha-amino group is expected to have a pKa typical of amino acid esters. The pyridine nitrogen is basic, but less so than the aliphatic amine. |

| LogP | 1.5 - 2.5 | The molecule has both polar (amino, ester, pyridine nitrogen) and non-polar (ethyl group, aromatic ring) character, suggesting moderate lipophilicity. |

| Appearance | Likely a solid at room temperature | Similar small organic molecules with comparable molecular weights are often solids. |

Predicted Solubility:

The solubility of this compound is expected to be highly dependent on the solvent's polarity and the pH of aqueous solutions.

-

Organic Solvents : It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility is also anticipated in chloroform, dichloromethane, and ethyl acetate.[2]

-

Aqueous Solutions : Solubility in aqueous media will be pH-dependent. At acidic pH, the amino group and the pyridine nitrogen will be protonated, forming a more soluble salt. In neutral to basic conditions, the free base will be less soluble in water.

A systematic approach to determining solubility is crucial. The following protocol outlines a standard procedure for quantifying the solubility of this compound in various solvent systems.

Section 2: Experimental Protocol for Solubility Determination

This protocol describes a reliable method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (as solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and syringe filters (0.22 µm)

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Stock Standards : Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration.

-

Calibration Curve : Generate a calibration curve by preparing a series of dilutions from the stock standard and analyzing them by HPLC. Plot the peak area versus concentration.

-

Sample Preparation : Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Solvent Addition : Add a precise volume of the desired solvent to the vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Processing : After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Filtration : Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution : Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

HPLC Analysis : Analyze the diluted samples by HPLC.

-

Calculation : Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original solvent, accounting for the dilution factor.

Section 3: Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly for its storage and handling in drug development. The primary degradation pathways are likely to be hydrolysis of the ester and potential photo-degradation of the pyridine ring.

pH-Dependent Stability (Hydrolysis)

The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[3]

-

Acidic Conditions (pH < 7) : Under acidic conditions, the rate of hydrolysis is generally slower. The protonation of the alpha-amino group can provide some electronic stabilization.[4]

-

Basic Conditions (pH > 7) : In basic media, the ester is more susceptible to hydrolysis, forming the corresponding carboxylate salt and ethanol.[3] The rate of hydrolysis of alpha-amino acid esters can be significantly accelerated in the presence of certain metal ions.[5]

Thermal Stability

Amino acid esters have been shown to prevent thermal inactivation and aggregation of proteins, suggesting they possess a degree of thermal stability.[6] However, at elevated temperatures, thermal decomposition can occur.[7][8] The pyridine moiety is generally thermally stable.

Photostability

Pyridine and its derivatives can be susceptible to photodegradation.[9] Exposure to light, particularly UV light, may lead to the formation of photoproducts. It is advisable to store the compound protected from light.

Section 4: Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various stress conditions.

pH-Dependent Stability Study

This study evaluates the rate of hydrolysis at different pH values.

Caption: Workflow for pH-Dependent Stability Study.

Methodology:

-

Prepare Buffers : Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9).

-

Incubation : Add a known concentration of the compound to each buffer and incubate at a constant temperature (e.g., 37 °C or 50 °C).

-

Time Points : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis : Analyze each aliquot by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.

-

Data Analysis : Plot the percentage of the compound remaining versus time for each pH. From this data, the degradation rate constant and half-life can be calculated.

Thermal Stability Study (Solid State)

This study assesses the stability of the solid compound at elevated temperatures.

Methodology:

-

Sample Preparation : Place a known amount of the solid compound in vials.

-

Storage : Store the vials at different temperatures (e.g., 40 °C, 60 °C, 80 °C) for a set period. Include a control sample stored at a low temperature (e.g., 4 °C).

-

Analysis : At the end of the storage period, dissolve the samples in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.

Photostability Study

This study evaluates the impact of light exposure on the stability of the compound.

Methodology:

-

Sample Preparation : Prepare solutions of the compound in a suitable solvent and place them in transparent vials. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure : Expose the samples to a controlled light source (e.g., a photostability chamber with a specified light intensity).

-

Analysis : At various time points, analyze the light-exposed and control samples by HPLC to determine the extent of degradation.

Section 5: Analytical Methodologies

A robust analytical method is essential for accurately quantifying this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Typical HPLC Parameters:

-

Column : A C18 reverse-phase column is a good starting point.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The pH of the aqueous phase should be optimized for peak shape and retention.

-

Detection : The pyridine ring contains a chromophore, making UV detection a suitable choice. The detection wavelength should be set at the absorbance maximum of the compound.

-

Method Validation : The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Section 6: Conclusion

References

-

BioCrick. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. [Link]

-

Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]

-

Wang, H., et al. (2012). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 55(1), 157-169. [Link]

-

Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179. [Link]

-

Tomida, T., et al. (2005). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. Biotechnology Progress, 21(2), 640-643. [Link]

-

Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances, 7(15), 8996-9008. [Link]

-

Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. (2023). [Link]

-

Rodionov, V. O. (2010). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 110(7), 3854-3893. [Link]

-

Wu, G., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11. [Link]

Sources

- 1. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Potential Biological Activities of Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Introduction

In the landscape of modern drug discovery, small molecules with unique structural motifs serve as critical starting points for the development of novel therapeutics. Ethyl 2-amino-3-(pyridin-2-yl)propanoate is one such molecule, a non-proteinogenic amino acid ester that combines the core structure of alanine with a pyridine ring. This arrangement provides a distinct chemical profile, making it an attractive scaffold for medicinal chemists.[1] The presence of the pyridine ring, a common feature in many successful pharmaceuticals, suggests a high potential for interaction with various biological targets.[1][2] This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, focusing on its potential as a modulator of the kynurenine pathway and exploring its consequent neuroprotective and immunomodulatory implications.

Core Hypothesis: Modulation of the Kynurenine Pathway

The structural similarity of this compound to tryptophan, the primary substrate of the kynurenine pathway (KP), is the foundation of our central hypothesis. The KP is the main route for tryptophan catabolism in humans and plays a crucial role in generating cellular energy.[3] However, under inflammatory conditions, this pathway can become upregulated, leading to an imbalance in its metabolites, some of which are neurotoxic while others are neuroprotective.[3][4]

We postulate that this compound acts as a competitive inhibitor of key enzymes within this pathway, specifically Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme that sits at a branching point in the KP, converting L-kynurenine into 3-hydroxykynurenine (3-HK).[5][6] By inhibiting KMO, the metabolic flux can be redirected away from the production of downstream neurotoxins like 3-HK and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[3][5]

The Kynurenine Pathway and Proposed Point of Inhibition

The diagram below illustrates the kynurenine pathway and the hypothesized inhibitory action of this compound on the KMO enzyme.

Caption: Hypothesized inhibition of KMO within the Kynurenine Pathway.

Potential Biological Activity 1: Neuroprotection

Overactivation of the kynurenine pathway is strongly implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3] The accumulation of the neurotoxic metabolite quinolinic acid (QUIN) contributes to neuronal damage.[4] By inhibiting KMO, this compound could offer a significant neuroprotective effect.[6]

This therapeutic strategy aims to rebalance the KP by:

-

Decreasing Neurotoxins: Inhibition of KMO directly reduces the synthesis of 3-HK and the subsequent production of QUIN.[3]

-

Increasing Neuroprotectants: Shunting L-kynurenine away from KMO increases its availability for kynurenine aminotransferases (KATs), leading to elevated levels of the neuroprotective kynurenic acid (KYNA).[5] KYNA is a broad-spectrum antagonist of ionotropic excitatory amino acid receptors, which helps to reduce excitotoxicity.[5]

Derivatives of L-phenylalanine, a structurally similar amino acid, have demonstrated neuroprotective effects by depressing excitatory glutamatergic synaptic transmission, supporting the potential for amino acid derivatives to act as neuroprotective agents.[7] Furthermore, various pyridine derivatives are being explored for their neuroprotective properties in conditions like Alzheimer's disease.[8][9][10]

Potential Biological Activity 2: Immunomodulation

The kynurenine pathway is also a key regulator of the immune system.[6] Enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are often overexpressed in the tumor microenvironment. This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of kynurenine, which induces T-cell apoptosis. Together, these effects create an immunosuppressive environment that allows cancer cells to evade the immune system.

By modulating the KP, this compound could exert immunomodulatory effects. While the primary hypothesis focuses on KMO, its structural similarity to tryptophan could also lead to the inhibition of IDO1/TDO. Such inhibition would:

-

Preserve local tryptophan levels, supporting T-cell function.

-

Reduce the production of immunosuppressive kynurenine.

This mechanism suggests potential applications in oncology as an adjunctive therapy to enhance anti-tumor immune responses.[6] Additionally, amino acid-based poly(ester amines) have been shown to possess tunable immunomodulating properties, further supporting the potential of this class of compounds to influence immune responses.[11][12] Certain amino acids and their ester derivatives can inherently influence the immune system, suggesting that the core structure of the molecule may contribute to immunomodulatory activity.[13][14][15]

Experimental Protocols for Validation

To validate the hypothesized biological activities, a series of well-defined experiments are necessary. The following protocols provide a framework for the systematic evaluation of this compound.

Workflow for In Vitro Validation

The following diagram outlines the workflow for the initial in vitro screening and validation of the compound's activity.

Caption: Step-by-step workflow for in vitro validation of the compound.

Protocol 1: Recombinant KMO Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on KMO and calculate its IC50 value.

Methodology:

-

Reagents and Materials:

-

Recombinant human KMO enzyme.

-

L-Kynurenine (substrate).

-

NADPH (cofactor).

-

Potassium phosphate buffer (pH 7.4).

-

This compound (test compound).

-

Known KMO inhibitor (positive control).

-

96-well UV-transparent microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM).

-

In each well of the microplate, add 180 µL of a reaction mixture containing buffer, L-kynurenine, and NADPH.

-

Add 10 µL of the test compound dilution (or DMSO for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the recombinant KMO enzyme solution.

-

Immediately measure the decrease in absorbance at 340 nm (due to NADPH consumption) every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration.

-